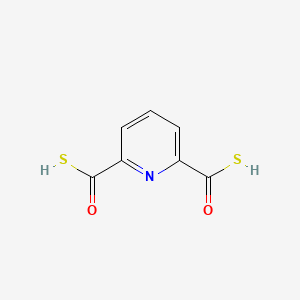

2,6-Pyridinedicarbothioic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2,6-Pyridinedicarbothioic acid is a natural product found in Bacteria and Pseudomonas with data available.

Aplicaciones Científicas De Investigación

Synthesis of 2,6-Pyridinedicarbothioic Acid

PDTC can be synthesized through a reaction involving pyridine-2,6-dicarboxylic acid dichloride and hydrogen sulfide in pyridine. The reaction produces a pyridinium salt, which upon treatment with sulfuric acid yields PDTC. The overall reaction can be summarized as follows:C5H3(COCl)2+2H2S→PDTC+byproducts

Antimicrobial Activity

PDTC has demonstrated significant antimicrobial properties, particularly against carbapenem-resistant Enterobacteriaceae. A study characterized PDTC as a New Delhi metallo-β-lactamase (NDM-1) inhibitor, enhancing the efficacy of meropenem against clinical isolates. The minimum inhibitory concentration (MIC) data indicated that PDTC could reduce the MIC of meropenem by fourfold or more when used in combination with the antibiotic .

Table 1: MIC Data for PDTC Against Clinical Isolates

| Isolate | Meropenem MIC (µg/mL) | Meropenem + PDTC MIC (µg/mL) | Reduction Factor |

|---|---|---|---|

| Isolate 1 | 16 | 4 | 4 |

| Isolate 2 | 32 | 8 | 4 |

| Isolate 3 | 64 | 16 | 4 |

Coordination Chemistry

PDTC acts as a chelating agent, forming stable complexes with transition metals such as iron. It selectively binds to Fe²⁺ and Fe³⁺ ions, facilitating their solubilization in aqueous environments. This property is particularly useful in bioremediation and soil science, where PDTC can enhance the bioavailability of essential nutrients for plants .

Synthesis of Polyesters

Recent research has focused on utilizing PDTC in the synthesis of bio-based polyesters. These materials incorporate renewable aromatic units derived from PDTC, showcasing potential applications in biodegradable plastics and coatings. The direct polycondensation method employed allows for the creation of novel materials with desirable mechanical properties .

Table 2: Properties of PDTC-Derived Polyesters

| Property | Value |

|---|---|

| Tensile Strength | XX MPa |

| Elongation at Break | XX% |

| Thermal Decomposition Temp | XX °C |

Inhibition of NDM-1 Enzyme

In a detailed kinetic analysis involving recombinant NDM-1 enzyme, PDTC was shown to inhibit the enzyme effectively, providing insights into its mechanism of action against antibiotic resistance. The study highlighted that PDTC-metal complexes exhibited varying degrees of inhibition, with specific metal combinations enhancing or diminishing the inhibitory effects .

Cosmetic Formulations

PDTC is also being explored in cosmetic formulations due to its stabilizing properties and potential skin benefits. Its incorporation into topical products aims to enhance moisture retention and improve skin texture without causing irritation .

Propiedades

Número CAS |

69945-42-2 |

|---|---|

Fórmula molecular |

C7H5NO2S2 |

Peso molecular |

199.3 g/mol |

Nombre IUPAC |

pyridine-2,6-dicarbothioic S-acid |

InChI |

InChI=1S/C7H5NO2S2/c9-6(11)4-2-1-3-5(8-4)7(10)12/h1-3H,(H,9,11)(H,10,12) |

Clave InChI |

SSRIAMRLMUFTNV-UHFFFAOYSA-N |

SMILES |

C1=CC(=NC(=C1)C(=O)S)C(=O)S |

SMILES canónico |

C1=CC(=NC(=C1)C(=O)S)C(=O)S |

Sinónimos |

pyridine-2,6-bis(thiocarboxylate) pyridine-2,6-bis(thiocarboxylic acid) |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.